4-Formamido-3-methylbenzoic acid
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Overview
Description
4-Formamido-3-methylbenzoic acid is an aromatic compound with a carboxylic acid functional group It is a derivative of benzoic acid, where the benzene ring is substituted with a formamido group at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-formamido-3-methylbenzoic acid typically involves the formylation of 3-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, where 3-methylbenzoic acid is treated with formamide and phosphorus oxychloride (POCl3) to introduce the formamido group at the para position relative to the methyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Formamido-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid, forming 4-formamido-3-carboxybenzoic acid.
Reduction: The formamido group can be reduced to an amino group, yielding 4-amino-3-methylbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Oxidation: 4-Formamido-3-carboxybenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formamido-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-formamido-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formamido group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Methylbenzoic Acid: Lacks the formamido group, making it less versatile in certain chemical reactions.
4-Amino-3-methylbenzoic Acid: Similar structure but with an amino group instead of a formamido group, leading to different reactivity and applications.
4-Formamido-2-methylbenzoic Acid: An isomer with the formamido group at a different position, resulting in distinct chemical properties.
Uniqueness: 4-Formamido-3-methylbenzoic acid is unique due to the presence of both a formamido group and a methyl group on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
80029-31-8 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-formamido-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-4-7(9(12)13)2-3-8(6)10-5-11/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
RSPQNJOCAGOGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC=O |
Origin of Product |
United States |
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